Tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a methoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Addition of the Methoxy Group: The methoxy group is incorporated through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Oxobutanoyl Group: The oxobutanoyl group is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine carboxylates.
Scientific Research Applications
Tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies to understand its interactions with biological macromolecules.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, including the combination of a pyrrolidine ring with a methoxy and oxobutanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxy-4-oxobutanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-9-5-6-10(15)11(16)7-8-12(17)19-4/h10H,5-9H2,1-4H3 |
InChI Key |
OOETXJOGLFPCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)OC |
Origin of Product |
United States |
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